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Recent research has identified the NSAID Tinoridine as a novel ferroptosis inhibitor with a unique

mechanism of action, positioning it as a potential therapeutic agent for intervertebral disc degeneration [1].

¢ Molecular Target: Tinoridine was identified through a molecular docking screen to have a high
binding affinity for the Nrf2 protein [1].

¢ Primary Mechanism: Its inhibitory effect on ferroptosis is mediated through the Nrf2 signaling
pathway. In vitro studies on nucleus pulposus cells showed that Tinoridine promotes the expression
and activity of Nrf2. Crucially, when Nrf2 was knocked down in experiments, the protective effect of
Tinoridine against ferroptosis was reversed, confirming that Nrf2 is essential for its function [1].

¢ Cellular and Therapeutic Effect: By activating Nrf2, Tinoridine helps to rescue cells from
ferroptosis induced by RSL3 (a known ferroptosis inducer). This cellular protection was further
demonstrated to attenuate the progression of intervertebral disc degeneration in rat models, providing
a potential path for clinical application [1].

Experimental Evidence and Validation

The following workflow visualizes the key experiments that established Tinoridine's role and mechanism:
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Key Experimental Details:

¢ Molecular Docking: This computational method predicts how a small molecule (like Tinoridine) and
a protein (Nrf2) fit together. A high binding affinity suggests Tinoridine can stably interact with Nrf2,
potentially disrupting its degradation [1].

¢ In Vitro Validation: The use of RSL3 is standard in ferroptosis research. RSL3 directly inhibits GPX4,
a key antioxidant enzyme, leading to lethal lipid peroxidation. Tinoridine's ability to counteract this
confirms its anti-ferroptotic properties [1] [2].

¢ Genetic Confirmation (Knockdown): Using techniques like RNA interference to "knock down" Nrf2
expression provides causal evidence. The loss of Tinoridine's effect without Nrf2 strongly supports
that Nrf2 is its primary target [1].
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e Pathway Context: The Nrf2 pathway is a central regulator of cellular antioxidant responses. Under

oxidative stress, Nrf2 is stabilized and translocates to the nucleus, where it activates genes that

combat oxidative stress and ferroptosis [3] [4].

Comparison with Other Nrf2-Targeting Approaches

While a direct quantitative comparison of binding affinity is not available, Tinoridine can be qualitatively

contrasted with other strategies for targeting Nrf2.
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NSAID with known safety profile; potential
for drug repurposing; shows efficacy in
disease models.

Broad-acting but can lack specificity;
potential for off-target effects due to
reactive chemical groups.

High specificity is possible; but achieving
high affinity and good drug-like properties
(e.g., brain penetration) can be
challenging.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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